Cas no 885950-17-4 (2-(4-Fluorophenyl)nicotinaldehyde)

2-(4-Fluorophenyl)nicotinaldehyde is a fluorinated aromatic aldehyde featuring a nicotinaldehyde core substituted with a 4-fluorophenyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both an aldehyde functional group and a fluorinated aromatic ring enhances its reactivity, enabling selective transformations such as condensation, nucleophilic addition, and cross-coupling reactions. Its structural features make it valuable for constructing complex heterocyclic frameworks. The fluorine substituent contributes to improved metabolic stability and binding affinity in bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity to air and moisture.
2-(4-Fluorophenyl)nicotinaldehyde structure
885950-17-4 structure
Product name:2-(4-Fluorophenyl)nicotinaldehyde
CAS No:885950-17-4
MF:C12H8NOF
Molecular Weight:201.19642
MDL:MFCD06659613
CID:1071813
PubChem ID:2764567

2-(4-Fluorophenyl)nicotinaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(4-Fluorophenyl)nicotinaldehyde
    • 2-(4-fluorophenyl)nicotinaldehyde, AldrichCPR
    • MFCD06659613
    • J-505991
    • SCHEMBL3719104
    • AKOS005071611
    • A1-36489
    • DTXSID60377503
    • 2-(4-fluorophenyl)pyridine-3-carbaldehyde
    • 9Y-0713
    • 885950-17-4
    • DB-181318
    • 2-(4-Fluorophenyl)-3-pyridinecarboxaldehyde
    • MDL: MFCD06659613
    • インチ: InChI=1S/C12H8FNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H
    • InChIKey: YKTWLDISGWOJSC-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C2=CC=C(C=C2)F)N=C1)C=O

計算された属性

  • 精确分子量: 201.058992041g/mol
  • 同位素质量: 201.058992041g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 214
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30Ų
  • XLogP3: 2.1

じっけんとくせい

  • ゆうかいてん: 88-90°

2-(4-Fluorophenyl)nicotinaldehyde Security Information

  • 危険カテゴリコード: 22-37/38-41
  • セキュリティの説明: 26-39
  • 危険物標識: Xn
  • HazardClass:IRRITANT

2-(4-Fluorophenyl)nicotinaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB249422-5g
2-(4-Fluorophenyl)nicotinaldehyde; .
885950-17-4
5g
€1674.80 2025-03-19
eNovation Chemicals LLC
Y1109951-1g
2-(4-Fluorophenyl)pyridine-3-carboxaldehyde
885950-17-4 95%
1g
$530 2024-07-28
abcr
AB249422-500mg
2-(4-Fluorophenyl)nicotinaldehyde; .
885950-17-4
500mg
€397.80 2025-03-19
abcr
AB249422-1g
2-(4-Fluorophenyl)nicotinaldehyde; .
885950-17-4
1g
€587.80 2025-03-19
Ambeed
A942598-5g
2-(4-Fluorophenyl)pyridine-3-carbaldehyde
885950-17-4 98%
5g
$675.0 2024-04-16
A2B Chem LLC
AH95527-1g
2-(4-FLUOROPHENYL)NICOTINALDEHYDE
885950-17-4 >95%
1g
$638.00 2024-04-19
A2B Chem LLC
AH95527-1mg
2-(4-FLUOROPHENYL)NICOTINALDEHYDE
885950-17-4 >95%
1mg
$201.00 2024-04-19
Apollo Scientific
PC28199-500mg
2-(4-Fluorophenyl)pyridine-3-carbaldehyde
885950-17-4 95%
500mg
£301.00 2025-02-21
A2B Chem LLC
AH95527-5mg
2-(4-FLUOROPHENYL)NICOTINALDEHYDE
885950-17-4 >95%
5mg
$214.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1531304-1g
2-(4-Fluorophenyl)nicotinaldehyde
885950-17-4 98%
1g
¥1885.00 2024-04-27

2-(4-Fluorophenyl)nicotinaldehyde 関連文献

2-(4-Fluorophenyl)nicotinaldehydeに関する追加情報

Introduction to 2-(4-Fluorophenyl)nicotinaldehyde (CAS No. 885950-17-4) and Its Emerging Applications in Chemical Biology and Medicine

2-(4-Fluorophenyl)nicotinaldehyde, identified by the chemical identifier CAS No. 885950-17-4, is a fluorinated aromatic aldehyde that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its structural motif of a nicotinaldehyde core substituted with a 4-fluorophenyl group, exhibits unique physicochemical properties that make it a promising candidate for various biological and pharmaceutical applications. The presence of the fluorine atom at the para position of the phenyl ring introduces electronic and steric effects that modulate the reactivity and binding affinity of the molecule, making it an attractive scaffold for drug discovery and mechanistic studies.

The synthesis of 2-(4-Fluorophenyl)nicotinaldehyde typically involves multi-step organic transformations, often starting from commercially available precursors such as 4-fluorobenzaldehyde and nicotinonitrile or its derivatives. The introduction of the aldehyde functionality at the 2-position of the nicotinonitrile scaffold followed by selective reduction or condensation reactions yields the desired product. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to enhance yield and purity, ensuring that the compound meets stringent quality standards for biological evaluation.

Recent research has highlighted the potential of 2-(4-Fluorophenyl)nicotinaldehyde as a bioactive molecule with implications in multiple therapeutic areas. One of the most compelling aspects of this compound is its ability to interact with biological targets through both hydrophobic and hydrogen bonding interactions. The fluorine atom, being electron-withdrawing, influences the electronic distribution across the molecule, thereby affecting its binding affinity to proteins and enzymes. This has led to investigations into its role as an intermediate in the development of small-molecule inhibitors for various diseases.

In particular, studies have demonstrated that 2-(4-Fluorophenyl)nicotinaldehyde exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. The aldehyde group serves as a key pharmacophore for covalent binding or reversible interaction with target proteins, making it a valuable tool for probing enzyme mechanisms. For instance, preliminary data suggest that this compound may interfere with the activity of cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis in inflammatory responses. Such findings are particularly relevant in the context of developing novel anti-inflammatory agents that circumvent resistance mechanisms associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Beyond its potential in inflammation research, 2-(4-Fluorophenyl)nicotinaldehyde has also been explored for its antimicrobial properties. The structural features of this compound, including the electron-deficient aldehyde and the fluorinated aromatic ring, contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Comparative studies have shown that derivatives of this scaffold exhibit promising activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. This underscores the importance of fluorinated aldehydes as novel antimicrobial agents in an era where antibiotic resistance poses a significant global health challenge.

The pharmacokinetic profile of 2-(4-Fluorophenyl)nicotinaldehyde is another critical aspect that has been examined in recent research. Due to its molecular weight and lipophilicity, this compound exhibits moderate solubility in both aqueous and organic solvents, facilitating its use in various formulation strategies. Preliminary pharmacokinetic studies indicate that it has a reasonable bioavailability following oral administration, suggesting potential for therapeutic applications if further optimized. Additionally, metabolism studies have revealed that this compound undergoes biotransformation via cytochrome P450-mediated pathways, providing insights into possible drug-drug interactions and metabolic clearance rates.

The versatility of 2-(4-Fluorophenyl)nicotinaldehyde as a chemical probe has also been leveraged in mechanistic studies involving protein-protein interactions (PPIs). The ability to derivatize this scaffold with fluorescent tags or biophysical probes allows researchers to investigate dynamic interactions within cellular signaling networks. For example, fluorescence resonance energy transfer (FRET)-based assays have been employed to study how this compound modulates interactions between key signaling proteins involved in cancer progression. Such investigations not only enhance our understanding of disease mechanisms but also provide leads for designing targeted therapeutics.

In conclusion, 2-(4-Fluorophenyl)nicotinaldehyde (CAS No. 885950-17-4) represents a structurally intriguing molecule with broad applications in chemical biology and medicinal chemistry. Its unique combination of physicochemical properties and biological activities positions it as a valuable tool for drug discovery and mechanistic research. As our understanding of disease pathways continues to evolve, compounds like 2-(4-Fluorophenyl)nicotinaldehyde will undoubtedly play a pivotal role in developing innovative therapeutic strategies for diverse medical conditions.

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